molecular formula C22H15BrO3 B5180887 7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE

7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE

Cat. No.: B5180887
M. Wt: 407.3 g/mol
InChI Key: GGDLZPYYCRSSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromophenyl group and a phenyl group attached to a chromenone core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the chromenone core to a dihydrochromenone.

    Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogen exchange using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of 7-[(2-HYDROXYPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE.

    Reduction: Formation of 7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2,3-DIHYDROCHROMEN-2-ONE.

    Substitution: Formation of 7-[(2-IODOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE.

Scientific Research Applications

7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and the chromenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(2-bromophenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO3/c23-20-9-5-4-8-16(20)14-25-17-10-11-18-19(15-6-2-1-3-7-15)13-22(24)26-21(18)12-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDLZPYYCRSSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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